molecular formula C20H23N5O2S B12276837 3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one

3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one

Cat. No.: B12276837
M. Wt: 397.5 g/mol
InChI Key: SZPYHWLDDKIYDU-UHFFFAOYSA-N
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Description

3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .

Biology

In biology, the compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial and fungal strains, making it a promising candidate for the development of new antibiotics .

Medicine

In medicine, the compound has been investigated for its anticancer properties. It has shown the ability to inhibit the growth of cancer cells in vitro, suggesting its potential as a lead compound for anticancer drug development .

Industry

In the industrial sector, the compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal stability .

Mechanism of Action

The mechanism of action of 3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit key enzymes involved in cell proliferation and survival, such as kinases and proteases . Additionally, it can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one lies in its multi-functional structure, which combines the properties of thiadiazole, piperidine, and quinazolinone derivatives.

Properties

Molecular Formula

C20H23N5O2S

Molecular Weight

397.5 g/mol

IUPAC Name

3-[[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one

InChI

InChI=1S/C20H23N5O2S/c1-27-15-4-5-16-17(10-15)21-12-25(19(16)26)11-13-6-8-24(9-7-13)20-22-18(23-28-20)14-2-3-14/h4-5,10,12-14H,2-3,6-9,11H2,1H3

InChI Key

SZPYHWLDDKIYDU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C4=NC(=NS4)C5CC5

Origin of Product

United States

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